molecular formula C25H22N8O3 B2448724 2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione CAS No. 920406-73-1

2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2448724
CAS No.: 920406-73-1
M. Wt: 482.504
InChI Key: OLJNRTNJAXSDMO-UHFFFAOYSA-N
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Description

2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione is a novel synthetic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a [1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry, further elaborated with a piperazine linker and an isoindoline-1,3-dione (phthalimide) moiety. The structural features of this compound suggest potential for diverse biological activities. The [1,2,3]triazolo[4,5-d]pyrimidine core is a nitrogen-rich heterocyclic system known to be of significant research interest. Analogues based on this scaffold, such as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones, have been identified as novel inhibitors of Chikungunya virus replication, exhibiting low micromolar EC50 values and high selectivity indices in cell-based assays . This indicates the potential of this chemical class in antiviral research. Furthermore, other triazolopyrimidine derivatives have been explored for their efficacy as corrosion inhibitors for metals in acidic environments, demonstrating the versatility of this heterocyclic system in materials science . The specific research applications and mechanism of action for this compound are yet to be fully characterized and represent an opportunity for investigative studies. Researchers may explore its potential in areas including but not limited to virology, enzymology, and oncology. The presence of the phthalimide group, a fragment present in several bioactive molecules, may contribute to its interaction with biological targets. Safety Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate personal protective equipment and refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

2-[3-oxo-3-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8O3/c34-20(10-11-32-24(35)18-8-4-5-9-19(18)25(32)36)30-12-14-31(15-13-30)22-21-23(27-16-26-22)33(29-28-21)17-6-2-1-3-7-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJNRTNJAXSDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups such as isoindoline and triazole moieties. The synthetic pathways often utilize cycloaddition reactions to form the triazole ring and subsequent modifications to introduce the isoindoline structure.

Biological Activity Overview

The biological activity of the compound is primarily linked to its structural components, particularly the triazole and pyrimidine rings. These moieties are known for their diverse pharmacological properties.

Anticancer Activity

Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit significant anticancer activities. For instance, triazolopyrimidines have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

Antimicrobial Properties

The presence of heterocyclic structures like triazoles and pyrimidines contributes to antimicrobial activity against a range of pathogens. Studies have shown that derivatives of these compounds can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .

Anti-inflammatory Effects

Compounds with isoindoline and triazole structures have also been investigated for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally related to this compound. Below are notable findings:

StudyFindings
Study 1 Investigated the anticancer effects on breast cancer cell lines; showed significant inhibition of cell proliferation with IC50 values in the micromolar range .
Study 2 Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; reported minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .
Study 3 Assessed anti-inflammatory potential in animal models; demonstrated reduced edema in paw inflammation models, supporting its therapeutic use in inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Inhibition of key enzymes involved in microbial metabolism or inflammatory responses.
  • Signal Transduction Modulation : Alteration of signaling pathways that regulate cell proliferation and survival.

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structural frameworks exhibit various biological activities. Here are some notable applications:

  • Anticancer Activity :
    • Compounds containing triazolo-pyrimidine rings have shown promising results as inhibitors of cancer cell proliferation. Studies suggest that the incorporation of isoindoline enhances the selectivity and potency against specific cancer types.
  • Anti-inflammatory Effects :
    • The piperazine component is known for its anti-inflammatory properties. Compounds derived from piperazine have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Antimicrobial Properties :
    • Some derivatives of similar compounds have demonstrated significant antimicrobial activity against various bacterial strains. The presence of the triazole ring often contributes to enhanced interaction with microbial targets.

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals evaluated a series of isoindoline derivatives for their anticancer properties. The results indicated that compounds similar to 2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline exhibited IC50 values in the low micromolar range against various cancer cell lines .

Case Study 2: Anti-inflammatory Potential

Research conducted on piperazine derivatives highlighted their dual inhibition of COX and lipoxygenase (LOX), suggesting that modifications to include isoindoline structures could enhance anti-inflammatory efficacy . The study found that these compounds significantly reduced inflammation in animal models.

Q & A

Q. Methodology :

  • Design of Experiments (DoE) : Statistically optimize temperature (195–230°C), catalyst loading (0.5–2 mol% Pd), and solvent ratios .

  • Catalyst screening : Pd/C vs. CuI for regioselective triazole formation .

  • Example Data :

    CatalystTemperature (°C)Yield (%)
    Pd/C20078
    CuI18065

Advanced: What biological targets are implicated for this compound, and how are they validated?

The triazolopyrimidine scaffold interacts with:

  • Kinase domains : ATP-binding pockets via π-π stacking of the phenyl group .
  • G-protein-coupled receptors (GPCRs) : Piperazine moiety mimics endogenous ligands .
    Validation methods :
  • Enzyme assays : IC₅₀ measurements for kinase inhibition .
  • Surface Plasmon Resonance (SPR) : Binding affinity (KD) analysis .

Advanced: How to resolve contradictions in reported biological activity data?

Case example : Discrepancies in IC₅₀ values across studies may arise from substituent effects.
Approach :

  • Structure-Activity Relationship (SAR) : Compare analogs (see Table 1) .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) .

Q. Table 1: SAR of Triazolopyrimidine Derivatives

Substituent (R)Biological Activity (IC₅₀, nM)Target
3-Phenyl120 ± 15Kinase A
4-Ethoxyphenyl450 ± 30GPCR
3-Methyl890 ± 45Antimicrobial

Advanced: What advanced purification techniques improve compound stability?

  • Size-exclusion chromatography : Removes trace metal catalysts that degrade the triazole ring .
  • Lyophilization : Stabilizes hygroscopic intermediates for long-term storage .

Advanced: How can computational modeling guide derivative design?

  • Docking simulations (AutoDock Vina) : Predict binding modes to kinase domains .
  • QM/MM calculations : Optimize substituent electronic effects (e.g., methoxy vs. ethoxy groups) .

Advanced: What strategies assess metabolic stability in preclinical studies?

  • Microsomal assays : Liver microsomes (human/rat) with LC-MS/MS to track degradation .
  • CYP450 inhibition screening : Identify metabolic liabilities early .

Advanced: How to design SAR studies for isoindoline-dione modifications?

Q. Methodology :

  • Parallel synthesis : Vary substituents on the isoindoline-dione (e.g., halogenation, methylation).
  • Pharmacophore mapping : Correlate logP values with membrane permeability .

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